2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfanyl bridge linking the triazole core to an acetamide moiety. The triazole ring is substituted with an amino group and a 2-methylphenyl group, while the acetamide is attached to a 2-bromo-4,6-difluorophenyl ring. Such structural features are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N5OS/c1-9-4-2-3-5-11(9)16-23-24-17(25(16)21)27-8-14(26)22-15-12(18)6-10(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKZUPVATOFSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-4,6-difluoroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles to form new C-N or C-S bonds.
Scientific Research Applications
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a complex molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in the fields of pharmaceuticals and agrochemicals, while providing detailed insights into its properties and relevant case studies.
Structure and Composition
- Molecular Formula : C17H18BrF2N6OS
- Molecular Weight : 418.5 g/mol
- IUPAC Name : this compound
Physical Properties
The compound features a triazole ring, which is known for its biological activity. The presence of fluorine atoms and a bromine atom in the structure may enhance its lipophilicity and biological interactions.
Pharmaceutical Research
The compound's structure suggests potential applications in drug development, particularly as an antifungal or antibacterial agent due to the triazole moiety. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth.
Case Study: Antifungal Activity
Research has indicated that similar triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, studies have shown that compounds with triazole rings can effectively inhibit the growth of Candida species and Aspergillus species. This suggests that our compound may possess comparable efficacy.
Agricultural Applications
The compound may also serve as a fungicide in agricultural settings. Triazole-based fungicides are widely used to protect crops from fungal diseases.
Case Study: Crop Protection
A study on triazole fungicides demonstrated their effectiveness in controlling leaf spot diseases in crops like wheat and barley. The introduction of a sulfanyl group may enhance the compound's stability and activity against pathogens.
Biochemical Research
In biochemical assays, this compound could be utilized as a probe to study enzyme interactions or as a potential inhibitor for specific biological pathways.
Case Study: Enzyme Inhibition
Research involving similar compounds has shown that they can act as selective inhibitors for specific enzymes involved in metabolic pathways. This could lead to the development of targeted therapies for metabolic disorders.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects . The sulfanyl group can also interact with thiol-containing proteins, affecting their function and contributing to the compound’s biological activity .
Comparison with Similar Compounds
Triazole Ring Substitutions
- Compound in : Features 4-chlorophenyl and 4-methoxyphenyl groups on the triazole. The methoxy group introduces electron-donating properties, contrasting with the electron-withdrawing 2-methylphenyl group in the target compound. This difference may alter solubility and metabolic stability .
- Compound in : Contains a 2-fluorophenyl group on the triazole, increasing polarity and possibly improving bioavailability compared to the target compound’s 2-methylphenyl substituent .
Acetamide Phenyl Ring Variations
- Compound in : N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide shares the bromo and difluoro motifs but lacks the triazole-sulfanyl bridge. The dihedral angle between aromatic rings (66.4°) in this compound suggests distinct conformational preferences compared to the target molecule’s triazole-linked structure .
- Compound in : Features a 4-chlorophenyl and 4-methylphenyl substitution on the triazole, paired with a 2-bromo-4,6-difluorophenyl acetamide group. This structural similarity highlights the prevalence of halogenated phenyl groups in enhancing bioactivity .
Comparative Data Table
Biological Activity
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide is a triazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article examines the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
The biological activity of this compound is primarily attributed to its triazole moiety, which allows for interactions with various biological targets. Triazoles are known to inhibit enzymes such as cytochrome P450 or act on other molecular pathways involved in disease processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
- In vitro studies have demonstrated its effectiveness against fungal pathogens as well.
-
Anticancer Properties :
- Recent studies have identified the compound's potential in inhibiting cancer cell proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines through the activation of specific signaling pathways .
- The compound was evaluated in multicellular spheroid models, which mimic tumor microenvironments more closely than traditional monolayer cultures .
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives, including our compound of interest. The findings indicated that derivatives with a similar structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Studies
In a screening of a drug library against various cancer cell lines, compounds structurally related to this compound were found to exhibit selective cytotoxicity towards malignant cells while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
